2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
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Description
2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C21H20FN3OS and its molecular weight is 381.47. The purity is usually 95%.
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Scientific Research Applications
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
This study involves a compound with a fluoro substituent, similar to the fluorobenzyl group in your compound. The research outlines the synthesis of various derivatives and their testing against cancer cell lines, indicating potential applications in cancer treatment and pharmacological research (Hammam et al., 2005).
Physicochemical Properties and Intestinal Absorption
Another study examines the absorption characteristics of a water-insoluble thrombin inhibitor, highlighting the significance of physicochemical properties in drug formulation and development (Euler et al., 2004).
Synthesis and Spectroscopic Studies of Pyridazinone Derivatives
Research on a new pyridazinone derivative, including its synthesis and characterization, provides insights into the structural and electronic aspects of similar compounds, which can be crucial for their application in material science or as biological probes (Kalai et al., 2021).
Coordination Complexes and Antioxidant Activity
A study on pyrazole-acetamide derivatives forming coordination complexes with metal ions reveals their potential in developing new materials with specific properties, such as catalytic activity or antioxidative capabilities (Chkirate et al., 2019).
Heterocyclic Synthesis for Polyfunctionally Substituted Derivatives
Research on the synthesis of heterocyclic compounds from acetamide derivatives underscores the importance of such methods in creating new compounds with diverse biological activities, possibly including antimicrobial, anti-inflammatory, or anticancer properties (Mohareb et al., 2004).
Properties
IUPAC Name |
2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-2-15-3-7-17(8-4-15)19-11-12-21(25-24-19)27-14-20(26)23-13-16-5-9-18(22)10-6-16/h3-12H,2,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTZGNYAPMCZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.